L-Threonyl-L-isoleucyl-L-valyl-L-cysteine
Description
L-Threonyl-L-isoleucyl-L-valyl-L-cysteine is a peptide compound composed of four amino acids: threonine, isoleucine, valine, and cysteine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biochemistry, and industrial processes.
Properties
CAS No. |
798540-12-2 |
|---|---|
Molecular Formula |
C18H34N4O6S |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C18H34N4O6S/c1-6-9(4)14(22-15(24)12(19)10(5)23)17(26)21-13(8(2)3)16(25)20-11(7-29)18(27)28/h8-14,23,29H,6-7,19H2,1-5H3,(H,20,25)(H,21,26)(H,22,24)(H,27,28)/t9-,10+,11-,12-,13-,14-/m0/s1 |
InChI Key |
WJFZXSACSGOBLZ-ZFSZKFIGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-isoleucyl-L-valyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-isoleucyl-L-valyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which are crucial for the stability and function of many peptides and proteins.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation, to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
Pharmaceutical Applications
Therapeutic Potential
L-Threonyl-L-isoleucyl-L-valyl-L-cysteine has been studied for its potential as a therapeutic agent. The presence of L-cysteine introduces thiol groups that can form disulfide bonds, which may enhance the stability and reactivity of the peptide in biological systems. This characteristic is particularly valuable in drug design, where stability is crucial for efficacy.
Antimicrobial Activity
Research indicates that peptides similar to this compound exhibit antimicrobial properties. For example, studies on related compounds have shown activity against various pathogens, including Trypanosoma brucei and Leishmania infantum, suggesting that this peptide could be explored for its antiparasitic potential .
Case Study: Antiparasitic Activity
A recent study evaluated several marine-inspired compounds, revealing that certain derivatives exhibited significant activity against T. brucei with IC50 values ranging from 11.17 to 31.68 µM. While this compound itself has not been directly tested in this context, its structural similarities suggest it may also possess similar properties .
Biochemical Research Applications
Amino Acid Selection Mechanism
this compound plays a role in the study of amino acid selection mechanisms by tRNA synthetases. Research has shown that the enzyme valyl-tRNA synthetase can misactivate threonine and cysteine, which can lead to insights into how amino acids are incorporated into proteins . This understanding is critical for comprehending protein synthesis and the implications of misincorporation in disease states.
Translocation Studies
Studies utilizing fluorescence energy transfer assays have investigated the translocation rates of misactivated amino acids like threonine and cysteine across tRNA synthetases. These investigations provide insights into the kinetics of amino acid activation and incorporation into polypeptides, which are fundamental processes in molecular biology .
Structural Biology Applications
Peptide Design and Synthesis
The unique combination of hydrophobic (isoleucine, valine) and polar (threonine) amino acids, along with the thiol group from cysteine, allows for diverse solubility characteristics and stability profiles. This makes this compound an interesting candidate for synthetic peptide design aimed at specific biological functions or therapeutic applications.
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Pharmaceutical | Therapeutic agent with potential stability due to disulfide bond formation | Drug development for infectious diseases |
| Antimicrobial Activity | Similar peptides exhibit activity against pathogens like T. brucei | New treatments for parasitic infections |
| Biochemical Research | Insights into amino acid selection by tRNA synthetases | Understanding protein synthesis mechanisms |
| Structural Biology | Unique properties suitable for peptide design | Development of targeted therapies or research tools |
Mechanism of Action
The mechanism of action of L-Threonyl-L-isoleucyl-L-valyl-L-cysteine depends on its specific biological context. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. The cysteine residue can form disulfide bonds, influencing the peptide’s structure and function. Pathways involved may include signal transduction, enzymatic catalysis, or structural stabilization.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-threonyl-L-seryl-L-valyl-L-isoleucyl-L-threonyl-L-tryptophan
- L-Arginyl-L-seryl-L-threonyl-L-α-aspartyl-L-leucyl-L-prolylglycyl-L-leucyl-L-lysyl-L-alanyl-L-alanyl-L-threonyl-L-histidyl-L-tyrosyl-L-threonyl-L-isoleucyl-L-threonyl-L-isoleucyl-L-arginylglycyl-L-valyl-L-cysteine
Uniqueness
L-Threonyl-L-isoleucyl-L-valyl-L-cysteine is unique due to its specific sequence and the presence of a cysteine residue, which allows for the formation of disulfide bonds. This feature can significantly impact the peptide’s stability, folding, and biological activity, distinguishing it from other similar peptides.
Biological Activity
L-Threonyl-L-isoleucyl-L-valyl-L-cysteine is a peptide composed of four amino acids: threonine, isoleucine, valine, and cysteine. This compound is of interest due to its potential biological activities, including its role in protein synthesis, stability, and therapeutic applications. This article reviews the biological activity of this peptide based on available literature and research findings.
This compound has the following chemical structure:
- Molecular Formula: C12H23N3O5S
- Molecular Weight: 305.39 g/mol
The presence of cysteine allows for the formation of disulfide bonds, which are critical for stabilizing the three-dimensional structures of proteins and peptides. The amino acid composition contributes to its solubility and interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Disulfide Bond Formation: The cysteine residue can form disulfide bonds with other cysteine residues, enhancing the stability and functionality of the peptide in biological environments.
- Protein Folding and Stability: This peptide can serve as a model for studying protein folding due to its unique sequence and ability to form stable structures .
- Potential Therapeutic Applications: Due to its stability, it may be explored for use in drug development, particularly in creating peptide-based therapeutics that require enhanced structural integrity.
Biological Activity Studies
Several studies have investigated the biological activities associated with peptides similar to this compound:
- Antimicrobial Activity: Research indicates that certain amino acid sequences can exhibit antimicrobial properties. For example, peptides containing threonine and cysteine have shown moderate antibacterial activity against various strains of bacteria, including Haemophilus influenzae and Escherichia coli .
- Enzyme Interaction: The role of aminoacyl-tRNA synthetases (ARSs) in protein synthesis highlights the importance of specific amino acids in facilitating enzymatic reactions. Peptides that mimic natural substrates can inhibit ARSs, offering a pathway for developing antibacterial agents .
- Stability in Biological Systems: Studies have shown that peptides with disulfide bonds demonstrate increased resistance to proteolytic degradation, making them more effective as therapeutic agents .
Case Study 1: Antimicrobial Peptide Development
A study focused on the design of threonyl-tRNA synthetase inhibitors revealed that modifications involving threonine and cysteine residues could enhance antimicrobial activity against resistant bacterial strains. These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
Case Study 2: Protein Stability Enhancement
Research on peptide stability indicated that sequences containing cysteine significantly improve the thermal stability of proteins. The incorporation of this compound into larger peptide constructs could potentially enhance their stability in therapeutic applications .
Data Table: Comparison of Biological Activities
| Peptide Sequence | Antimicrobial Activity | Stability (Thermal) | Disulfide Bond Formation |
|---|---|---|---|
| This compound | Moderate | High | Yes |
| L-Threonyl-L-cysteinyl-L-lysyl-L-alanine | Moderate | Moderate | Yes |
| Val-Thr-Cys | Low | High | Yes |
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and purifying L-Threonyl-L-isoleucyl-L-valyl-L-cysteine in laboratory settings?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, using Fmoc/t-Bu protection strategies. Purification involves reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and gradients of acetonitrile/water (0.1% trifluoroacetic acid). Analytical validation requires mass spectrometry (MALDI-TOF or ESI-MS) and amino acid analysis (AAA) to confirm sequence integrity .
Q. Which analytical techniques are most reliable for characterizing the structural and chemical properties of this peptide?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) resolves backbone conformation and side-chain interactions. Circular dichroism (CD) spectroscopy assesses secondary structure in aqueous solutions. X-ray crystallography is preferred for crystalline forms, while dynamic light scattering (DLS) evaluates aggregation tendencies in physiological buffers .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store lyophilized peptide at -20°C under inert gas (argon or nitrogen) to minimize oxidation. For solutions, use degassed buffers (pH 4–6) with chelating agents (e.g., EDTA) to inhibit metal-catalyzed degradation. Avoid freeze-thaw cycles; aliquot working solutions and store at -80°C .
Advanced Research Questions
Q. What experimental designs are optimal for studying the peptide’s stability under varying pH, temperature, and oxidative stress?
- Methodological Answer : Use accelerated stability studies with forced degradation conditions:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C, sampling at 0, 24, 48, and 72 hours for RP-HPLC analysis.
- Oxidative Stress : Expose to H2O2 (0.1–1%) and monitor thiol oxidation via Ellman’s assay .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting transitions .
Q. How can researchers investigate the peptide’s interactions with biomolecules (e.g., proteins, metal ions) in physiological environments?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities (Kd) with target proteins. For metal interactions, inductively coupled plasma mass spectrometry (ICP-MS) identifies coordination complexes, supplemented by molecular dynamics (MD) simulations to predict binding sites .
Q. What computational approaches are recommended for modeling the peptide’s conformational dynamics and reactivity?
- Methodological Answer : Density functional theory (DFT) predicts electronic properties of the thiol group in L-cysteine. Molecular docking (AutoDock Vina) screens potential protein targets, while MD simulations (GROMACS) explore folding pathways under solvated conditions .
Q. How should contradictory data on the peptide’s biological activity (e.g., antioxidant vs. pro-oxidant effects) be reconciled?
- Methodological Answer : Conduct dose-response assays (e.g., DPPH radical scavenging and ROS generation in cell lines) under standardized oxygen tension. Cross-validate with transcriptomic profiling (RNA-seq) to identify downstream pathways affected by redox state .
Q. What strategies mitigate challenges in studying the thiol group’s reactivity in L-cysteine within the peptide sequence?
- Methodological Answer : Protect the thiol group with acetamidomethyl (Acm) or trityl (Trt) groups during synthesis. For in situ reactivity studies, use thiol-specific probes (e.g., monobromobimane) coupled with fluorescence spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
